methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Scientific Research Applications
Methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting neuroprotective and anti-inflammatory effects . The compound’s structure allows it to bind to active sites of proteins, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Substituted Thiazolo[3,2-a]pyrimidines
Uniqueness
Methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Biological Activity
Methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolopyrimidine family, which has garnered attention for its potential biological activities. This compound's unique structure includes a thiazole ring fused with a pyrimidine ring and various substituents that may influence its biological properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural features:
Property | Details |
---|---|
Molecular Formula | C19H24N2O4S |
Molecular Weight | 372.47 g/mol |
IUPAC Name | This compound |
InChI Key | ZKQKXGZJHNYVFM-UHFFFAOYSA-N |
Anti-inflammatory Properties
Research indicates that methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response. In vitro studies demonstrated that derivatives of this compound effectively reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Antitumor Activity
Thiazolopyrimidines have been explored for their antitumor properties. Preliminary studies on related compounds indicate that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiazolopyrimidine derivatives have shown promising results against different cancer cell lines by disrupting essential cellular pathways involved in tumor growth .
The biological activity of methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, leading to reduced inflammation.
- Cell Cycle Modulation : It may influence cell cycle progression in cancer cells, promoting apoptosis.
- Signal Transduction Pathways : The compound might affect various signaling pathways involved in inflammation and cancer progression.
Study on COX Inhibition
In a study conducted by Jin et al., methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo was tested for its ability to inhibit COX enzymes. The results indicated that it significantly inhibited both COX-1 and COX-2 activities in a dose-dependent manner, providing a basis for its use as an anti-inflammatory agent .
Antitumor Efficacy Assessment
Another study explored the antitumor efficacy of thiazolopyrimidine derivatives in human breast cancer cell lines. The results showed that these compounds induced apoptosis and inhibited cell proliferation at micromolar concentrations, suggesting their potential as therapeutic agents against breast cancer .
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-5-14-17(22)21-16(12-7-9-13(10-8-12)25-6-2)15(18(23)24-4)11(3)20-19(21)26-14/h7-10,14,16H,5-6H2,1-4H3 |
InChI Key |
GJHBABPSLZQFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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